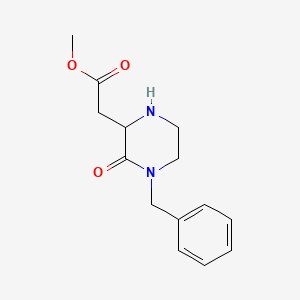

Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate

Description

Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate is a piperazine derivative featuring a benzyl group at position 4, an oxo group at position 3, and a methyl ester at position 2 of the piperazine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and antimicrobial pathways. Its structural flexibility allows for modifications that enhance binding affinity and pharmacokinetic properties .

Properties

IUPAC Name |

methyl 2-(4-benzyl-3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-19-13(17)9-12-14(18)16(8-7-15-12)10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBKZTCGIAFDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(=O)N(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate typically involves the reaction of piperazine derivatives with benzyl halides under basic conditions. One common method includes the alkylation of 2-piperazinone with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with methyl chloroacetate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of the piperazine ring.

Reduction: Secondary alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate is investigated for its potential as a pharmaceutical scaffold. Its structure allows for modifications that can enhance biological activity, making it a candidate for drug development targeting various diseases.

Case Study: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity, with minimum inhibitory concentration (MIC) values supporting its development as an antimicrobial agent .

Anticancer Research

The compound has shown promise in oncology research. In vivo studies using xenograft models demonstrated that administration of this compound resulted in notable tumor size reduction compared to control groups. This suggests potential applications in cancer therapeutics .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable for synthetic chemists looking to develop novel compounds .

Research indicates that this compound possesses diverse biological activities:

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Antitumor | Significant tumor size reduction in xenograft models |

Mechanism of Action

The mechanism of action of Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate involves its interaction with various molecular targets. The benzyl group and the piperazine ring can interact with biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

a) Phenoxybenzyl Substitution

The compound [3-Oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetic acid () replaces the benzyl group with a 3-phenoxybenzyl moiety and substitutes the methyl ester with a carboxylic acid. The phenoxy group introduces steric bulk and electronic effects, which may influence receptor interactions .

b) Fluorinated Benzyl/Benzoyl Groups

- Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate (): The 2,4-difluorobenzoyl group enhances metabolic stability and binding affinity through electron-withdrawing effects.

- [1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid (): The 4-fluorobenzyl group improves bioavailability by resisting oxidative metabolism. The carboxylic acid group, however, reduces cell permeability compared to ester derivatives .

c) Chlorophenyl and Methoxy Modifications

- Methyl 2-[1-({[2-(4-chlorophenyl)acetyl]amino}carbothioyl)-3-oxo-2-piperazinyl]acetate (): The addition of a 4-chlorophenylacetyl-thiourea group introduces hydrogen-bonding capabilities and steric hindrance, which could enhance selectivity for specific enzyme targets .

Functional Group Variations

a) Ester vs. Acid Derivatives

Replacing the methyl ester with a carboxylic acid (e.g., and ) significantly impacts solubility and reactivity. Acid derivatives exhibit higher aqueous solubility but lower blood-brain barrier penetration, making them suitable for peripheral targets. Esters, being prodrugs, often exhibit improved absorption and are hydrolyzed in vivo to active acids .

b) Tetrazole and Benzoxazin Hybrids

- This contrasts with the piperazine core’s role in hydrogen bonding and receptor recognition .

Biological Activity

Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a benzyl group and a keto group, which are crucial for its biological activity. The compound is often synthesized as an intermediate in organic reactions and has been explored for its potential as a scaffold in drug design.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. It has shown promising activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | Moderate activity observed |

| Pseudomonas aeruginosa | Less activity noted |

The compound's effectiveness against these pathogens suggests its potential as an antimicrobial agent in clinical applications .

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. In vitro studies using various cancer cell lines have demonstrated that this compound can inhibit cell proliferation and induce apoptosis.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Triple-negative breast cancer) | 10 | Decreased viability by 55% after 3 days |

| HeLa (Cervical cancer) | 15 | Induction of apoptosis |

These findings indicate that the compound may serve as a lead for developing new anticancer therapies .

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The piperazine ring and the benzyl substituent can modulate the activity of specific receptors or enzymes, potentially leading to the inhibition of critical pathways involved in microbial growth or cancer cell proliferation .

Case Studies

- Antimicrobial Efficacy Study : A study assessed the antimicrobial efficacy of several piperazine derivatives, including this compound, against a range of bacterial strains. The results indicated significant antibacterial activity, particularly against S. aureus and E. coli, with MIC values supporting its further development as an antimicrobial agent .

- Antitumor Activity in Vivo : In a xenograft model involving MDA-MB-231 cells, administration of this compound resulted in notable tumor size reduction compared to control groups, indicating its potential as a therapeutic agent in oncology .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis is typically employed, involving:

Acylation : React piperazine derivatives with benzyl-protected intermediates using acylating agents like ethyl oxalyl monochloride under reflux (e.g., ethanol at 60–80°C for 12–24 hours) .

Deprotection : Use trifluoroacetic acid (TFA) to remove protecting groups (e.g., Boc groups) .

Purification : Employ silica gel column chromatography with gradients of ethyl acetate/petroleum ether (1:1) to isolate the product .

Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents (e.g., 1:2 molar ratio of starting material to acylating agent) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm functional groups (e.g., ester carbonyl at ~170 ppm in -NMR) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS, observing characteristic fragments (e.g., [M+H] peaks) .

- Melting Point Determination : Compare experimental values (e.g., 187–190°C) with literature data to assess crystallinity .

Q. What safety protocols are critical during handling and storage of this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact (H315/H319 hazards) . Work in a fume hood due to volatile reagents (e.g., TFA) .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis . Avoid proximity to oxidizing agents .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- LogP Calculation : Use software like MarvinSketch to estimate hydrophobicity (LogP ~0.92–1.06), indicating moderate membrane permeability .

- ADME Prediction : Tools like SwissADME can predict bioavailability (e.g., Lipinski’s Rule compliance) and metabolic pathways (e.g., cytochrome P450 interactions) .

Q. What strategies resolve low yields in the final coupling step of the synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings if aryl halides are intermediates .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/THF mixtures to enhance solubility of hydrophobic intermediates .

- Temperature Control : Reduce side reactions by maintaining temperatures below 100°C during coupling steps .

Q. How can metabolic stability be assessed for this compound in preclinical studies?

- Methodological Answer :

- In Vitro Hepatic Assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor degradation via LC-MS/MS .

- Metabolite Identification : Use high-resolution MS to detect oxidation products (e.g., hydroxylation at the piperazinyl ring) .

Q. What crystallographic techniques confirm the stereochemistry of the piperazinyl moiety?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.